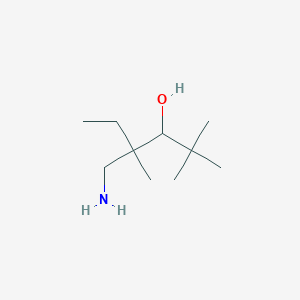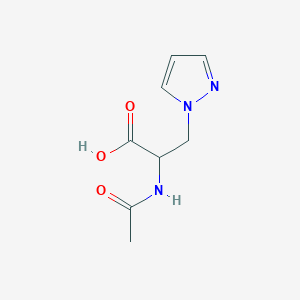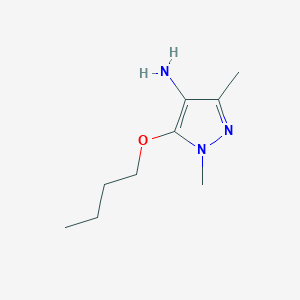![molecular formula C13H14IN3O2 B13486759 benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an isocyanide and an alkyne.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under mild conditions.
Carbamate Formation: The final step involves the reaction of the iodinated pyrazole with benzyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the carbamate group or the iodine substituent.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate or deiodinated pyrazole.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The iodine substituent and the carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamate
- Benzyl N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]carbamate
- Benzyl N-[2-(4-fluoro-1H-pyrazol-1-yl)ethyl]carbamate
Uniqueness
The presence of the iodine atom in benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity, making this compound particularly interesting for further study.
Eigenschaften
Molekularformel |
C13H14IN3O2 |
|---|---|
Molekulargewicht |
371.17 g/mol |
IUPAC-Name |
benzyl N-[2-(4-iodopyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H14IN3O2/c14-12-8-16-17(9-12)7-6-15-13(18)19-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18) |
InChI-Schlüssel |
VDSSVOMHDANUFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


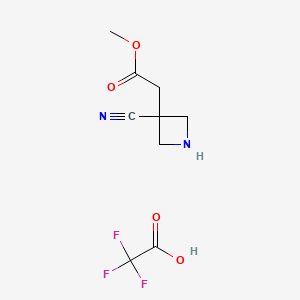
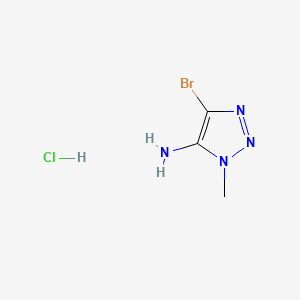
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)
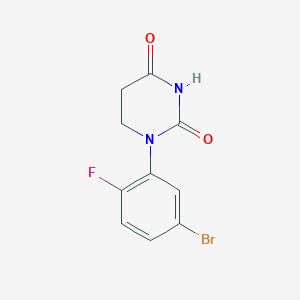
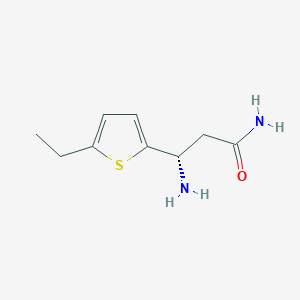
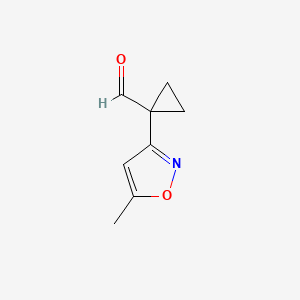
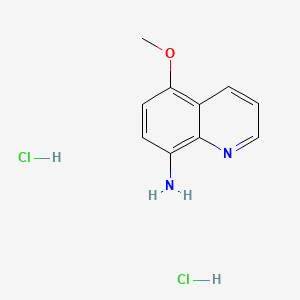
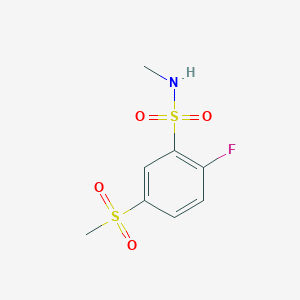
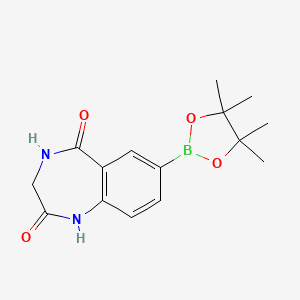
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
